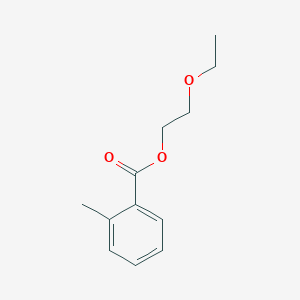

2-Ethoxyethyl 2-methylbenzoate

Description

Ethyl 2-methylbenzoate (C${10}$H${12}$O$_2$) is an aromatic ester characterized by a methyl group at the ortho position of the benzene ring and an ethoxycarbonyl group. This compound is widely used in organic synthesis and pharmaceutical research due to its role as a precursor for bioactive molecules. Its molecular structure, physical properties, and reactivity have been extensively documented in chemical databases and research studies. For instance, its density (1.032 g/cm³) and boiling point (221°C) are consistent with ortho-substituted benzoate esters . Ethyl 2-methylbenzoate has also been identified in natural products, such as in Lawsonia inermis, where it was isolated alongside other benzenoid derivatives .

Properties

CAS No. |

90327-13-2 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

2-ethoxyethyl 2-methylbenzoate |

InChI |

InChI=1S/C12H16O3/c1-3-14-8-9-15-12(13)11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3 |

InChI Key |

HOUVPNDQGSDLHB-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOC(=O)C1=CC=CC=C1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxyethyl 2-methylbenzoate can be synthesized through the esterification of 2-methylbenzoic acid with 2-ethoxyethanol. This reaction typically requires a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to proceed efficiently . The reaction conditions often involve heating the reactants under reflux to achieve a high yield of the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are employed to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining a pure product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 2-methylbenzoate undergoes several types of chemical reactions, including:

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as halides in the presence of a suitable leaving group.

Major Products Formed

Hydrolysis: 2-methylbenzoic acid and 2-ethoxyethanol.

Reduction: 2-methylbenzyl alcohol and 2-ethoxyethanol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-Ethoxyethyl 2-methylbenzoate finds applications in various fields:

Chemistry: Used as a reagent in organic synthesis to form more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 2-methylbenzoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release active components that may interact with biological pathways. The exact molecular targets and pathways are subject to ongoing research, but the compound’s structure suggests potential interactions with enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Ortho, Meta, and Para Methyl Substitution

Ethyl 2-methylbenzoate differs from its structural isomers (meta- and para-substituted analogs) in physicochemical properties due to steric and electronic effects. The following table summarizes key differences:

The ortho isomer (ethyl 2-methylbenzoate) exhibits a higher boiling point compared to the meta isomer, attributed to increased molecular polarity and intermolecular interactions.

Substituent Variation: Methyl vs. Methoxy Groups

Replacing the methyl group with a methoxy group significantly alters chemical behavior. For example, ethyl 2-methoxybenzoate (C${10}$H${12}$O$_3$, molecular weight 180.20) has a higher molecular weight and polarity compared to ethyl 2-methylbenzoate . This substitution enhances solubility in polar solvents and modifies biological activity. Ethyl 2-methoxybenzoate is used in flavoring agents and pharmaceuticals, with regulatory approvals under JECFA and FCC standards .

Functional Group Modifications in Related Esters

- Ethyl 2-ethynylbenzoate : Incorporates an ethynyl group, enabling click chemistry applications. Its methyl ester analog (methyl 2-ethynylbenzoate) is used in polymer synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.